MS5033

Targeted Protein Degradation PROTAC E3 Ligase

MS5033 is a cereblon-recruiting PROTAC that degrades AKT isoforms (DC₅₀ 430 nM) via the ubiquitin-proteasome system. Its PEG-linked, AZD5363-based warhead yields distinct degradation kinetics versus VHL-recruiting counterparts. This compound is suited for CRBN-dependent cellular models and short-term kinetic studies of AKT signaling. Research-use-only; not for human or veterinary use.

Molecular Formula C51H66ClN11O11
Molecular Weight 1044.6 g/mol
Cat. No. B12418270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS5033
Molecular FormulaC51H66ClN11O11
Molecular Weight1044.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)N4CCN(CC4)CCC(C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N
InChIInChI=1S/C51H66ClN11O11/c52-36-6-4-35(5-7-36)39(58-50(69)51(53)13-18-62(19-14-51)46-38-10-15-55-45(38)56-34-57-46)11-17-60-20-22-61(23-21-60)43(65)12-24-70-26-28-72-30-32-74-33-31-73-29-27-71-25-16-54-40-3-1-2-37-44(40)49(68)63(48(37)67)41-8-9-42(64)59-47(41)66/h1-7,10,15,34,39,41,54H,8-9,11-14,16-33,53H2,(H,58,69)(H,55,56,57)(H,59,64,66)/t39-,41?/m0/s1
InChIKeyCGNFOQWXOLLQAR-JFKYFZFSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS5033: A CRBN-Recruiting PROTAC AKT Degrader for Targeted Protein Degradation Research


MS5033 is a cereblon (CRBN)-recruiting proteolysis-targeting chimera (PROTAC) designed to induce the degradation of AKT (protein kinase B) isoforms [1]. As a heterobifunctional degrader, it consists of an AKT-binding warhead derived from the ATP-competitive inhibitor AZD5363, a flexible polyethylene glycol (PEG)-based linker, and a CRBN E3 ligase ligand [1]. In PC3 prostate cancer cells, MS5033 achieves a half-maximal degradation concentration (DC₅₀) of 430 nM, effectively hijacking the ubiquitin-proteasome system to eliminate AKT protein rather than merely inhibiting its kinase activity . With a molecular weight of 1044.59 g/mol and a molecular formula of C₅₁H₆₆ClN₁₁O₁₁, MS5033 is exclusively intended for research use in studies exploring AKT-dependent signaling pathways and targeted protein degradation strategies .

Why MS5033 Cannot Be Substituted by Other AKT-Targeting PROTACs


AKT-targeting PROTACs are not functionally interchangeable due to divergent design parameters including E3 ligase recruitment (CRBN vs. VHL), linker composition, and warhead affinity, all of which critically influence degradation efficiency (DC₅₀), cellular antiproliferative activity (GI₅₀), and in vivo pharmacokinetic behavior [1]. MS5033 is a CRBN-recruiting PROTAC, distinguishing it from VHL-recruiting counterparts such as MS21 and MS143, which utilize a different E3 ligase system that may exhibit tissue-specific expression patterns and resistance profiles [2]. Furthermore, the PEG-based linker and warhead geometry of MS5033 yield a DC₅₀ of 430 nM in PC3 cells, which is quantitatively distinct from the DC₅₀ values of other AKT degraders (e.g., MS21: 8.8 nM; MS143: 46 nM; MS170: 32 nM; MS98: 78 nM), underscoring that subtle structural variations lead to substantial differences in degradation potency . Consequently, selecting an AKT degrader for experimental purposes requires careful evaluation of its specific quantitative performance profile rather than relying on class-level assumptions of equivalence.

Quantitative Differentiation of MS5033: Evidence from Head-to-Head and Cross-Study Comparisons


CRBN vs. VHL Recruitment: MS5033's Distinct E3 Ligase Mechanism and Degradation Potency

MS5033 is a CRBN-recruiting PROTAC, whereas MS21 and MS143 are VHL-recruiting PROTACs [1]. In PC3 cells, MS5033 exhibits a DC₅₀ of 430 nM for AKT degradation . In contrast, MS21 (VHL-recruiting) achieves a DC₅₀ of 8.8 nM, and MS143 (VHL-recruiting) achieves a DC₅₀ of 46 nM in the same cell line . The difference in E3 ligase recruitment (CRBN vs. VHL) is a critical determinant of degradation efficiency and cellular context dependency, as CRBN and VHL exhibit distinct expression profiles and can be subject to differential resistance mechanisms [1]. MS5033's CRBN-based mechanism provides a tool for researchers to interrogate AKT degradation in cellular contexts where VHL-mediated degradation may be suboptimal.

Targeted Protein Degradation PROTAC E3 Ligase AKT

Comparative Antiproliferative Activity: MS5033's GI₅₀ Values Relative to MS170 in Cancer Cell Lines

In antiproliferative assays using prostate cancer PC3 cells and breast cancer MDA-MB-468 cells, MS5033 demonstrates cell line-dependent growth inhibition . In PC3 cells, MS5033 exhibits a GI₅₀ of 10.8 μM after 5 days of treatment . In contrast, the CRBN-recruiting AKT degrader MS170 shows a GI₅₀ of 7.4 ± 2.2 μM in the same PC3 cell line under similar 5-day incubation conditions . In MDA-MB-468 breast cancer cells, MS5033 achieves a GI₅₀ of 4.8 μM, whereas MS170 displays a GI₅₀ of 5.7 ± 2.4 μM . These data indicate that MS5033's antiproliferative potency is moderate and cell-type dependent, with slightly greater efficacy observed in MDA-MB-468 cells compared to PC3 cells.

Cancer Cell Proliferation Antiproliferative Activity GI50 AKT Degrader

Comparison with Parent Inhibitor AZD5363: MS5033's Degradation-Based Mechanism Offers Alternative Cellular Activity

MS5033 is derived from the AKT inhibitor AZD5363, which potently inhibits all three AKT isoforms (IC₅₀ values of 3 nM for AKT1, 7 nM for AKT2, and 7 nM for AKT3) and suppresses cell proliferation with GI₅₀ values typically <500 nM in sensitive cell lines [1][2]. In contrast, MS5033 achieves a DC₅₀ of 430 nM for AKT degradation in PC3 cells and exhibits antiproliferative activity with GI₅₀ values of 4.8–10.8 μM . While AZD5363 acts as a potent, ATP-competitive kinase inhibitor, MS5033 functions by inducing proteasome-mediated degradation of the AKT protein itself, potentially eliminating both kinase-dependent and kinase-independent (scaffolding) functions of AKT [3]. The ~10- to 50-fold lower potency of MS5033 in antiproliferative assays compared to AZD5363 reflects the inherent differences between inhibition and degradation-based modalities, but the degradation mechanism may offer advantages in overcoming resistance mechanisms that arise from AKT overexpression or mutations that abrogate inhibitor binding [3].

PROTAC AKT Inhibitor AZD5363 Degradation vs. Inhibition

In Vivo Pharmacokinetic Suitability: MS5033 Demonstrates Adequate Plasma Exposure in Mice

In vivo pharmacokinetic studies in mice demonstrate that MS5033 achieves good plasma exposure levels, confirming its suitability for in vivo efficacy studies [1]. Specifically, MS5033 (compound 35) was evaluated alongside MS143 (compound 20), and both compounds displayed adequate plasma exposure profiles in mice, establishing their potential for preclinical in vivo investigation [1]. While the study does not report the exact pharmacokinetic parameters (e.g., Cmax, AUC) for MS5033, the qualitative assessment of 'good plasma exposure' provides a baseline indication of its in vivo utility [1]. For comparative context, the CRBN-recruiting AKT degrader MS170, when administered intraperitoneally at 50 mg/kg in mice, achieved a Cmax of 1.4 μM at 2 hours . Although direct PK parameters are not available for MS5033, the reported plasma exposure data support its use in in vivo experiments where achieving systemic AKT degradation is desired.

Pharmacokinetics In Vivo Plasma Exposure AKT Degrader

Degradation Kinetics: MS5033 Induces Rapid and Robust AKT Degradation

MS5033 induces rapid and robust AKT degradation in a concentration- and time-dependent manner via hijacking the ubiquitin-proteasome system [1]. This kinetic profile is shared with the VHL-recruiting degrader MS143 (compound 20), both of which were shown to effectively reduce AKT protein levels over time in cellular assays [1]. The rapid onset of degradation is a critical parameter for experimental design, particularly in time-course studies examining the dynamics of AKT-dependent signaling pathways. While quantitative kinetic parameters (e.g., t₁/₂ for degradation, Dmax) are not explicitly reported for MS5033 in the primary literature, the qualitative description of 'rapid and robust' degradation distinguishes it from slower or less efficient degraders and provides a basis for its selection in experiments requiring swift target engagement.

Degradation Kinetics Time-Dependent Ubiquitin-Proteasome System AKT

Comparison of AKT Degrader Potency: MS5033 Ranks Lower in DC₅₀ Among Class Members

Among the panel of reported AKT-targeting PROTACs, MS5033 exhibits a DC₅₀ of 430 nM in PC3 cells, which places it as one of the less potent degraders in this class . In contrast, MS21 (VHL-recruiting) achieves a DC₅₀ of 8.8 nM, MS143 (VHL-recruiting) achieves 46 nM, MS170 (CRBN-recruiting) achieves 32 nM, and MS98 (CRBN-recruiting) achieves 78 nM in the same or comparable cellular contexts . This ~5- to 50-fold lower potency of MS5033 may be advantageous in studies where sub-stoichiometric degradation or a less profound effect on AKT signaling is desired, or where the higher potency degraders induce excessive toxicity or off-target effects [1]. Conversely, for experiments requiring maximal AKT depletion, MS21 or MS143 may be more appropriate choices.

DC50 AKT Degrader Potency Comparison PROTAC

Optimal Research Applications for MS5033 Based on Quantitative Evidence


CRBN-Dependent AKT Degradation Studies

MS5033 is optimally deployed in cellular models where CRBN E3 ligase expression is high or where VHL-mediated degradation is impaired, as evidenced by its CRBN-recruiting mechanism and distinct DC₅₀ profile [1]. Researchers can use MS5033 to interrogate AKT function in systems where VHL-recruiting PROTACs (e.g., MS21, MS143) are ineffective due to low VHL expression, mutations in the VHL pathway, or the presence of competing endogenous substrates [1]. The DC₅₀ of 430 nM in PC3 cells provides a benchmark for experimental design .

Time-Course and Signaling Dynamics Experiments

Given its reported ability to induce rapid and robust AKT degradation in a concentration- and time-dependent manner [1], MS5033 is well-suited for short-term time-course experiments aimed at capturing the immediate downstream effects of AKT depletion. This is particularly valuable for studying the kinetics of AKT-dependent signaling pathways (e.g., PI3K/AKT/mTOR) and for assessing the onset of compensatory feedback mechanisms [1]. The rapid degradation profile supports acute manipulation of AKT protein levels without the confounding effects of prolonged inhibitor exposure [1].

Breast Cancer Cell Line Studies with Moderate AKT Dependency

In MDA-MB-468 breast cancer cells, MS5033 demonstrates a GI₅₀ of 4.8 μM, which is slightly more potent than its activity in PC3 prostate cancer cells (GI₅₀ = 10.8 μM) [1]. This cell line-dependent activity suggests that MS5033 may be particularly useful in breast cancer models with moderate AKT dependency, where complete AKT ablation may be unnecessary or undesirable. Researchers comparing the effects of AKT degradation across different cancer types can leverage this differential potency to explore tissue-specific responses to AKT-targeted protein degradation [1].

In Vivo Proof-of-Concept Studies Requiring Systemic AKT Degradation

The confirmation of adequate plasma exposure in mice [1] supports the use of MS5033 in preclinical in vivo studies where systemic AKT degradation is the experimental objective. While MS5033 has not been evaluated in xenograft tumor growth inhibition models (unlike MS143), its pharmacokinetic suitability makes it a viable candidate for initial in vivo proof-of-concept experiments, particularly in models where CRBN-dependent degradation is advantageous [1]. Researchers should note that dose optimization studies will be required to establish effective in vivo dosing regimens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS5033

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.